molecular formula C11H15N B2819881 3-Methyl-3-phenylpyrrolidine CAS No. 56606-73-6

3-Methyl-3-phenylpyrrolidine

Cat. No. B2819881
CAS RN: 56606-73-6
M. Wt: 161.248
InChI Key: FITWJEPAVCOKSH-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylpyrrolidine is a chemical compound with the empirical formula C11H15N . It is a solid substance .


Synthesis Analysis

The synthesis of pyrrolidines, including 3-Methyl-3-phenylpyrrolidine, can be achieved through various methods. One such method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in combination with a proficient rhodium catalyst .


Molecular Structure Analysis

The molecular structure of 3-Methyl-3-phenylpyrrolidine consists of a pyrrolidine ring with a methyl group and a phenyl group attached to the same carbon . The molecular weight of this compound is 161.24 .


Physical And Chemical Properties Analysis

3-Methyl-3-phenylpyrrolidine is a solid substance . Its empirical formula is C11H15N and it has a molecular weight of 161.24 .

Scientific Research Applications

Catalytic Arylation The arylation of N-phenylpyrrolidine has been explored, leading to the development of a transformation for the direct and selective arylation of sp3 C-H bonds in the absence of a directing group. This method involves using Ru(H)2(CO)(PCy3)3 4 as the catalyst. Preliminary studies suggest that Ru(Ph)(I)(CO)(PCy3)2 5 is the key intermediate of the catalytic cycle, demonstrating the potential of 3-methyl-3-phenylpyrrolidine derivatives in synthetic chemistry for constructing complex molecules (Sezen & Sames, 2005).

Anticonvulsant Activity A series of new 3-aminopyrroles, which can be synthesized starting from acetophenone and glycine derivatives, has been investigated for anticonvulsant activity. This research suggests that derivatives of 3-methyl-3-phenylpyrrolidine could play a role in developing new anticonvulsant drugs, with several compounds showing significant activity and a remarkable lack of neurotoxicity (Unverferth et al., 1998).

Antimicrobial and Antifungal Activities New 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones have shown promising in vitro antifungal activities towards several test fungi. One derivative exhibited significant in vitro inhibitory activities against a broad spectrum of fungi, suggesting the potential of 3-methyl-3-phenylpyrrolidine derivatives as novel fungicides (Cvetković et al., 2019).

Neuroprotection Research into selective activation of group-II metabotropic glutamate receptors by derivatives of 3-methyl-3-phenylpyrrolidine indicates potential neuroprotective effects against excitotoxic neuronal death. These findings encourage further exploration of such compounds for treating neurodegenerative diseases (Battaglia et al., 1998).

Dopamine Receptor Binding Synthesized 3-phenylpyrrolidines have been evaluated for their dopamine binding affinity, indicating that certain derivatives can interact with D1 and D2 receptors. This suggests applications in designing drugs for neurological conditions such as Parkinson's disease and schizophrenia (Crider et al., 1992).

Safety and Hazards

3-Methyl-3-phenylpyrrolidine is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the GHS classification . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

3-methyl-3-phenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(7-8-12-9-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITWJEPAVCOKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-phenylpyrrolidine

CAS RN

56606-73-6
Record name 3-methyl-3-phenylpyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Methyl-3-phenyl-pyrrolidine, which was synthesized by reducing 3-methyl-3-phenyl pyrrolidine-2,5-dione with aluminum lithium hydride, was used as the amine to carry out the reaction according to . A purification by silica gel column chromatography (hexane/ethyl acetate) was carried out, and, the title compound (7 mg) was obtained as a colorless solid.
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